

X-ray crystal structure of 3-amino-4-octanol derivatives

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-amino-4-octanol

Cat. No.: B1506556

[Get Quote](#)

A comprehensive guide to the structural analysis of **3-amino-4-octanol** derivatives, focusing on X-ray crystallography as a pivotal technique for elucidating three-dimensional molecular architecture. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the significance of structural data, detailed experimental protocols, and the potential applications of this class of compounds.

Introduction to 3-Amino-4-Octanol Derivatives

3-Amino-4-octanol and its derivatives are organic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to an octanol backbone.[1][2] These molecules are recognized for their potential in various applications, including as intermediates in the synthesis of pharmaceuticals, surfactants, and fine chemicals.[1] The presence of two chiral centers at the C3 and C4 positions in **3-amino-4-octanol** gives rise to four possible stereoisomers, making the determination of their absolute stereochemistry crucial for understanding their biological activity.[3] X-ray crystallography is the most definitive method for establishing the three-dimensional arrangement of atoms in a molecule and is indispensable for structure-activity relationship (SAR) studies.[3]

Comparative Analysis of Structural Determination Methods

While various analytical techniques can provide information about the structure of a molecule, X-ray crystallography offers unparalleled detail regarding the precise spatial arrangement of

atoms. The following table compares X-ray crystallography with other common analytical methods.

Feature	X-ray Crystallography	Nuclear Magnetic Resonance (NMR) Spectroscopy	Mass Spectrometry (MS)
Information Provided	Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.	Connectivity of atoms, chemical environment of nuclei, and solution-state conformation.	Molecular weight and elemental composition.
Sample Requirement	Single, high-quality crystal.	Soluble sample.	Ionizable sample.
Phase of Sample	Solid (crystalline).	Liquid (solution).	Gas (ionized).
Limitations	Crystal growth can be challenging.	Can be difficult to interpret for large molecules.	Does not provide 3D structural information.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in determining the crystal structure of a **3-amino-4-octanol** derivative.

1. Crystallization:

- Objective: To grow single crystals of the target compound suitable for X-ray diffraction.
- Method:
 - Dissolve the purified **3-amino-4-octanol** derivative in a suitable solvent or a mixture of solvents.
 - Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

- Monitor for the formation of well-defined, single crystals over time.

2. Crystal Mounting and Data Collection:

- Objective: To mount a selected crystal and collect diffraction data using an X-ray diffractometer.
- Method:
 - Carefully select a single crystal of appropriate size and quality under a microscope.
 - Mount the crystal on a goniometer head.
 - Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
 - Collect diffraction data by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement:

- Objective: To solve the phase problem and refine the atomic model against the experimental data.
- Method:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
 - Build an initial atomic model into the electron density map.
 - Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
 - Validate the final crystal structure using crystallographic software.

Data Presentation: Physicochemical Properties

While specific crystallographic data for novel **3-amino-4-octanol** derivatives are not publicly available, the known properties of the parent compound, **3-amino-4-octanol**, provide a baseline for comparison.

Property	Value	Source
Molecular Formula	C8H19NO	[2][4][5][6]
Molecular Weight	145.24 g/mol	[3][4][5][6]
Boiling Point	244 °C	[1][6]
Density	0.893 g/cm ³	[1][6]
Water Solubility	43 g/L at 25 °C	[1]
pKa (Predicted)	12.95 ± 0.45	[5]

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow for X-ray crystallography and the conceptual basis of structure-activity relationship studies.

Caption: Experimental workflow for the structural analysis of **3-amino-4-octanol** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sdlookchem.com [sdlookchem.com]
- 2. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-amino-4-octanol | 1001354-72-8 | Benchchem [benchchem.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [X-ray crystal structure of 3-amino-4-octanol derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1506556#x-ray-crystal-structure-of-3-amino-4-octanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com